molecular formula C18H28BNO4 B1275180 tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 916587-44-5

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1275180
CAS No.: 916587-44-5
M. Wt: 333.2 g/mol
InChI Key: MWNMXMKLILKYOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl Methyl(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate, also known as 4-(BOC-Methylamino)phenylboronic acid, pinacol ester, is a compound used in various chemical reactions .

Mode of Action

The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a boronic acid derivative, which is a critical component in the formation of carbon-carbon bonds . The boronic acid moiety interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of various biologically active compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, including many that are biologically active .

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, the presence of a catalyst (such as palladium in the case of Suzuki-Miyaura reactions), and the presence of other reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of tert-butyl 4-hydroxybenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and natural products .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. It is involved in the development of kinase inhibitors and other bioactive molecules .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the manufacture of various high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate apart from similar compounds is its specific structure, which provides unique reactivity and stability in coupling reactions. Its tert-butyl and methyl groups offer steric protection, enhancing its performance in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMXMKLILKYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405739
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916587-44-5
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 916587-44-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under N2, to a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (500 mg, 1.57 mmol) in anhydrous THF (4 mL), was slowly added sodium hydride (94 mg, 2.35 mmol) at 0° C. The mixture was stirred at room temperature for 20 minutes, then cooled to 0° C. CH3I (445 mg, 3.13 mmol) was slowly added. After the completion of the addition, the reaction mixture was stirred at room temperature overnight, quenched with H2O, and extracted with EtOAc. The combined extracts were concentrated, and the residue was purified by flash chromatography to give the title compound. MS (m/z): 278 (M−56)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step Two
Name
Quantity
445 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

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